4-Butyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-Butyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline ring system that is partially saturated, making them versatile intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Butyl-1,2,3,4-tetrahydroquinoline involves a three-component cascade reaction. This reaction typically includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through a Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve similar cascade reactions but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Butyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Industry: The compound is used in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Butyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in pathogen metabolism, leading to antimicrobial effects . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
4-Butyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives and similar heterocyclic compounds:
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but with different substitution patterns, leading to varied biological activities.
2,3-Dihydro-4(1H)-quinolinones: These compounds have a partially saturated ring system and are used in different pharmaceutical applications.
4(1H)-Quinolinones: Fully aromatic quinoline derivatives with distinct chemical properties and uses.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-butyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h4-5,7-8,11,14H,2-3,6,9-10H2,1H3 |
InChI Key |
NRFHDJJNTPJVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCNC2=CC=CC=C12 |
Origin of Product |
United States |
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